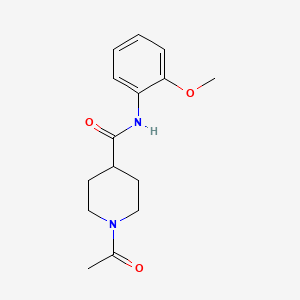![molecular formula C23H20N2O5S B5459057 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5459057.png)
4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
The chemical compound 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been found to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that play a key role in inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate have been extensively studied in vitro and in vivo. The compound has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate in lab experiments include its potent anti-inflammatory and antitumor properties, low toxicity profile, and ease of synthesis. However, the limitations include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate. These include the development of new drug formulations that enhance the solubility and bioavailability of the compound, the exploration of new therapeutic applications, such as the treatment of autoimmune diseases and neurological disorders, and the investigation of the compound's mechanism of action at the molecular level.
Conclusion:
In conclusion, 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate is a chemical compound with significant potential in various fields of scientific research. Its potent anti-inflammatory and antitumor properties, low toxicity profile, and ease of synthesis make it a promising candidate for the development of new drugs and materials. Further research is needed to fully explore the compound's potential and to develop new applications for this promising chemical compound.
Méthodes De Synthèse
The synthesis of 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate involves several steps, including the condensation of 4-methylbenzenesulfonyl chloride with 4-aminophenyl acetic acid, followed by the reaction with benzoyl chloride and acetic anhydride. The final product is obtained by the reaction of the intermediate with propenal.
Propriétés
IUPAC Name |
[4-[(E)-3-amino-2-benzamido-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-16-7-13-20(14-8-16)31(28,29)30-19-11-9-17(10-12-19)15-21(22(24)26)25-23(27)18-5-3-2-4-6-18/h2-15H,1H3,(H2,24,26)(H,25,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNBRDMIQGJKAO-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)N)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(\C(=O)N)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-(4-{1-[(2,3-difluorobenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5458981.png)
![3-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5458991.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5459003.png)
![7-acetyl-3-(ethylthio)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5459017.png)
![4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459023.png)
![ethyl 5-(2-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5459036.png)
![4-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5459037.png)
![5-[1-(2,5-dimethylbenzyl)piperidin-4-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459043.png)
![N-{3-[2-(2-isopropylpyrimidin-4-yl)-1H-imidazol-1-yl]phenyl}acetamide](/img/structure/B5459051.png)
![7-(2-methoxy-2-methylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5459061.png)
![7-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459067.png)
![3-(allylthio)-6-(2-ethoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5459081.png)
![2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine](/img/structure/B5459086.png)